Tritylcysteine

Description

Historical Context and Evolution in Synthetic Chemistry

The journey of peptide synthesis has been characterized by the continuous development of protecting groups to mask reactive functional groups on amino acid side chains. rsc.org The protection of cysteine's thiol group has always been a critical challenge due to its high nucleophilicity and susceptibility to oxidation. bachem.com

The trityl (Trt) group was first proposed as a cysteine protecting group in 1962. researchgate.net It emerged as a valuable alternative to previously used groups, such as the Benzyl (Bzl) group. researchgate.net A key advantage of the trityl group was that its removal (detritylation) could be achieved under conditions that did not reduce existing disulfide bonds, a common side effect with methods used for other protecting groups. researchgate.net

Initially, the cleavage of the S-trityl bond was performed using metal salts like silver(I) or mercury(II). researchgate.net However, the evolution of synthetic strategies, particularly the advent of solid-phase peptide synthesis (SPPS), led to the development of acid-based cleavage methods. peptide.com It was discovered that the S-trityl group could be efficiently removed by treatment with trifluoroacetic acid (TFA), often in the presence of scavengers to capture the released trityl cation. uoa.gr This acid lability became a cornerstone of its utility, especially within the Fmoc/tBu protection strategy. bachem.com

| Milestone | Year | Significance |

| Introduction of Boc Protecting Group | 1957 | Established acid-labile protection as a key strategy in peptide synthesis. rsc.org |

| Proposal of Trityl for Cys Protection | 1962 | Provided a new, selectively cleavable protecting group for cysteine's thiol. researchgate.net |

| Development of Solid-Phase Peptide Synthesis (SPPS) | 1963 | Revolutionized peptide synthesis, creating a demand for compatible protecting groups like trityl. rsc.orgpeptide.com |

| Introduction of Fmoc Protecting Group | 1970 | Led to the widely adopted Fmoc/tBu SPPS strategy, where tritylcysteine became a standard component. peptide.comresearchgate.net |

Significance in Modern Peptide and Protein Science

This compound has become an indispensable tool in modern chemical biology, enabling the synthesis of complex peptides and proteins that would otherwise be difficult to assemble. rsc.org Its primary significance lies in its compatibility with the most common method for peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). bachem.com In this strategy, the trityl group remains stable during the repeated basic treatments used to remove the N-terminal Fmoc group but is cleaved simultaneously with other side-chain protecting groups during the final acid treatment. bachem.com

A critical application of this compound is in the synthesis of peptides containing multiple disulfide bonds. The strategic protection of cysteine residues allows for controlled, regioselective disulfide bond formation. rsc.org By using orthogonally protected cysteines—where different protecting groups can be removed under distinct conditions—chemists can direct the formation of specific disulfide bridges, which is crucial for the correct folding and biological activity of many proteins. wikipedia.org

The utility of this compound is demonstrated in the successful synthesis of numerous complex biomolecules, including:

Human Relaxin : A hormone with a complex disulfide-bridged structure. researchgate.net

α-Melanocyte Stimulating Hormone (α-MSH) analogues : Used in various research applications. researchgate.net

μ-Conotoxin SIIIA : A peptide toxin where regioselective disulfide formation is critical for its function. rsc.orgresearchgate.net

Furthermore, the cysteine sulfhydryl group plays a key role in Native Chemical Ligation (NCL), a powerful technique for synthesizing large proteins by joining smaller peptide fragments. bachem.comnih.gov The use of this compound as a protected building block is fundamental to preparing the necessary peptide segments for such advanced ligation strategies. bachem.com

| Protecting Group | Common Abbreviation | Primary Cleavage Condition | Orthogonal to Trityl (in Fmoc SPPS) |

| Trityl | Trt | Acid (e.g., TFA) bachem.com | No |

| Acetamidomethyl | Acm | Mercury(II) or Iodine bachem.com | Yes |

| t-Butyl | tBu | High concentration of Acid (e.g., TFA) | No |

| Benzyl | Bzl | Strong Acid (e.g., HF) bachem.com | Yes |

Overview of this compound as a Chemical Building Block

Beyond its role in peptide synthesis, S-trityl-L-cysteine is a versatile chemical building block for creating a wide range of organic molecules. nih.gov Its structure, featuring a chiral amino acid core and a bulky hydrophobic trityl group, makes it a valuable starting material for the synthesis of complex molecular architectures and peptidomimetics. frontiersin.org

Researchers have utilized this compound to develop novel compounds with significant biological activity. It has been identified as a lead compound for creating potent and selective inhibitors of specific cellular targets. nih.gov A prominent example is its role as an allosteric inhibitor of the human mitotic kinesin Eg5, a protein essential for cell division. medchemexpress.comtocris.comresearchgate.net This inhibitory action has established S-trityl-L-cysteine as a foundational structure for the development of potential antimitotic and anticancer agents. nih.govnih.gov

The chemical properties of this compound allow for diverse modifications. The amino and carboxyl groups can be derivatized to generate extensive libraries of new compounds, while the S-trityl bond can be manipulated under specific conditions. nih.govacs.org Additionally, this compound can be employed in side-chain anchoring strategies in SPPS, enabling the synthesis of peptides with modified C-termini, such as C-terminal esters, which are important in studying biological processes like protein prenylation. nih.gov The ability to use this compound as a scaffold demonstrates its importance as a fundamental building block in both medicinal chemistry and advanced organic synthesis. sciencedaily.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

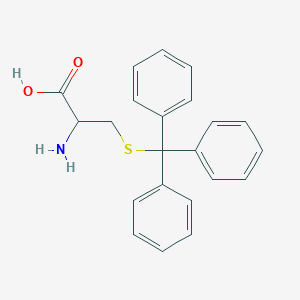

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies of Tritylcysteine and Its Derivatives

Direct Synthesis Routes

The direct synthesis of tritylcysteine and its derivatives involves specific chemical reactions designed to introduce the trityl group onto the cysteine molecule while preserving its stereochemical integrity.

Synthesis from Cysteine and Trityl Halides

A common method for synthesizing S-tritylcysteine involves the reaction of cysteine with trityl halides, such as trityl chloride. This reaction is typically carried out under acidic conditions. For instance, cysteine can be reacted with triphenylmethyl chloride in the presence of magnesium bromide (MgBr₂) in acetonitrile (B52724) (MeCN) at temperatures between 40-50°C google.com. Alternatively, cysteine can be treated with triphenylmethanol (B194598) in trifluoroacetic acid (TFA) for approximately 15 minutes, followed by work-up, yielding S-tritylcysteine in yields around 90% uoa.gr. These methods leverage the electrophilic nature of the trityl cation, which is readily formed from trityl halides or alcohols under acidic catalysis, to alkylate the nucleophilic thiol group of cysteine.

Stereospecific Synthesis of Optically Active this compound Derivatives

Ensuring the stereochemical purity of this compound derivatives is vital, especially for applications in peptide synthesis where the L-configuration is typically required. While direct stereospecific synthesis starting from chiral precursors is ideal, racemic mixtures can also be resolved to obtain enantiomerically pure compounds. For example, in the synthesis of S-trityl-L-cysteine amide, a resolution step using L-dibenzoyl tartaric acid is employed to achieve an enantiomeric excess (ee) greater than 99.0% google.com. The preparation of DL-S-tritylcysteine has also been reported from L-serine oup.com. The choice of starting materials and reaction conditions is paramount in maintaining or establishing the desired stereochemistry.

Synthesis of S-Trityl-L-Cysteine Amide

The synthesis of S-Trityl-L-Cysteine Amide typically involves multiple steps to ensure both the protection of the thiol group and the formation of the amide functionality at the carboxyl terminus with high stereochemical purity. One described method involves three main stages: first, reacting (+) -S-trityl-L-cysteine with 1,1'-carbonyldiimidazole (B1668759) (CDI) in tetrahydrofuran (B95107) (THF) followed by ammonia (B1221849) water to form an intermediate compound google.com. Second, this intermediate is reacted with piperidine (B6355638) in N,N-dimethylformamide (DMF) to yield another compound google.com. Finally, the product is dissolved in ethyl acetate, treated with L-dibenzoyl tartaric acid to form a salt, which is then resolved to achieve an enantiomeric excess exceeding 99.0% before being alkalized to obtain the pure S-Trityl-L-Cysteine Amide google.com. This process highlights the importance of purification and resolution techniques to obtain stereochemically pure products.

Protection Strategies of Cysteine Thiol Group

The thiol group of cysteine is highly reactive and prone to oxidation, making its protection essential during complex synthetic procedures, particularly in solid-phase peptide synthesis (SPPS). The trityl group has emerged as a highly effective and widely adopted protecting group for cysteine thiols.

Trityl (Trt) as a Thiol Protecting Group in Fmoc SPPS

In Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS), the trityl (Trt) group is the most frequently used protecting group for the cysteine thiol bachem.comsigmaaldrich.comresearchgate.netrsc.org. Its popularity stems from its compatibility with the base-labile Fmoc strategy. The Trt group remains stable during the repetitive piperidine treatments used for Fmoc deprotection bachem.comiris-biotech.de. Crucially, it is readily cleaved during the final acidolysis step, typically using trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin bachem.comsigmaaldrich.comresearchgate.net. This means that the sulfhydryl peptide is generated directly upon cleavage, simplifying the process sigmaaldrich.com. The Trt group is also known to minimize side reactions, such as the formation of 3-(1-piperidinyl)alanine, which can occur at the C-terminal cysteine residue due to an elimination-addition reaction with piperidine iris-biotech.de. The high stability of the trityl cation contributes to the effectiveness of this protection, though careful attention to cleavage conditions is needed to ensure complete deprotection sigmaaldrich.com.

Comparative Analysis with Other Cysteine Protecting Groups

The choice of a cysteine thiol protecting group is critical and depends on the specific synthetic strategy employed. Trityl (Trt) is compared against several other common protecting groups, each with distinct properties regarding stability and cleavage conditions.

| Protecting Group | Common Abbreviation | Primary Lability Conditions | Stability During Fmoc SPPS (Piperidine) | Removal Conditions | Key Advantages/Disadvantages | References |

| Trityl | Trt | Acid (TFA) | Stable | TFA | Widely used, generates free thiol directly upon cleavage. Highly hydrophobic. | bachem.comsigmaaldrich.comresearchgate.netrsc.orgiris-biotech.dethieme-connect.de |

| Acetamidomethyl | Acm | Mercuric acetate, Iodine | Stable | Separate step (e.g., Hg(OAc)₂, I₂) | Stable to acidolysis; useful for purification before oxidation. Requires a separate deprotection step. | bachem.com |

| Diphenylmethyl | Dpm | Strong acid (e.g., 95% TFA) | Stable to mild acid (1-3% TFA) | Strong acid | Orthogonal to Mmt. Stable to mild acid. | sigmaaldrich.com |

| 4-methoxybenzyl | Mob | Acid | Stable | Acid | More acid-labile than Acm. | thieme-connect.desci-hub.se |

| tert-butyl | Bu^t | Acid | Stable | Acid | More acid-labile than Mob. | sci-hub.se |

| Xanthen-9-yl | Xan | Acid | Stable | Acid | Acid-labile. | thieme-connect.de |

| 4-methoxytrityl | Mmt | Highly acid-sensitive | Stable | Dilute acid (orthogonal) | Highly acid-sensitive, useful for orthogonal strategies. | sigmaaldrich.comthieme-connect.de |

| 2,4,6-trimethoxybenzyl | Tmb | Acid | Stable | Acid | Acid-labile. | thieme-connect.de |

| Benzyl | Bzl | Harsh acid, Na/NH₃(liq.) | Stable | Harsh conditions | Superseded by newer groups due to harsh removal conditions. | researchgate.net |

The trityl group is favored for routine Fmoc SPPS due to its convenient removal during TFA cleavage, generating the free thiol directly sigmaaldrich.com. In contrast, groups like Acm are stable to acidolysis and require a separate deprotection step, often involving heavy metal salts or iodine, which can be useful for purification before subsequent oxidation and disulfide bond formation bachem.com. Mmt and other highly acid-sensitive groups are valuable for orthogonal strategies, allowing selective removal without affecting other protecting groups under milder acidic conditions sigmaaldrich.comthieme-connect.de. Dpm offers stability to mild acid and is removed by stronger acid, providing another level of selectivity sigmaaldrich.com. Benzyl (Bzl) protection, while historically used, is now less common due to the harsh conditions required for its removal researchgate.net. The lability order of some groups in TFA/TIS mixtures has been reported as Mob > Acm > Bu^t, with Mob being particularly labile sci-hub.se.

Deprotection Mechanisms and Strategies Involving Tritylcysteine

Acid-Mediated Deprotection of S-Trityl Group

The S-trityl group is a widely utilized protecting group for cysteine in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions (used for Fmoc deprotection) and its selective removal under acidic conditions.

Role of Trifluoroacetic Acid (TFA) in Trityl Cleavage

Trifluoroacetic acid (TFA) is the primary reagent employed for the cleavage of the S-trityl group. The trityl moiety is particularly labile to TFA, making it suitable for removal during the final cleavage of the peptide from the solid support, or as a distinct deprotection step. In Fmoc SPPS, TFA is routinely used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups sigmaaldrich.comsigmaaldrich.com. The process of S-trityl cleavage can be monitored spectrophotometrically by observing the release of the characteristic orange-colored trityl cation, which absorbs light at approximately 460 nm sigmaaldrich.com. This visual or spectrophotometric indicator can be used to assess the efficiency of the deprotection step sigmaaldrich.comatdbio.com. Furthermore, the S-trityl group's lability to TFA allows for the preparation of thioacids from S-trityl thioesters through treatment with TFA rsc.org.

Influence of Scavengers on Deprotection Efficiency and Side Reactions

During acid-mediated deprotection, particularly with strong acids like TFA, highly reactive cationic species are generated from the protecting groups. These cations can alkylate nucleophilic amino acid side chains, such as those found in tryptophan, methionine, tyrosine, and cysteine, leading to undesirable side reactions and product modification sigmaaldrich.com. To mitigate these issues, nucleophilic reagents known as scavengers are commonly added to the TFA cleavage cocktail.

A range of scavengers are employed to trap these reactive cations and enhance the efficiency of the deprotection process. Common scavengers include:

Triisopropylsilane (B1312306) (TIS) : A widely used and effective cation scavenger that can also act as a reductant for certain protecting groups sigmaaldrich.comnih.govresearchgate.net. TIS is known to enhance the cleavage of trityl groups sigmaaldrich.com.

Anisole and Phenol : These aromatic compounds serve as effective scavengers by trapping carbocations sigmaaldrich.comsigmaaldrich.com.

Ethanedithiol (EDT) : Often included in cleavage cocktails to scavenge reactive species sigmaaldrich.com.

Thioanisole : Similar to anisole, it acts as a scavenger and has been shown to enhance deprotection and catalyze disulfide formation nih.govresearchgate.net.

Triethylsilane (TES) : Another silane (B1218182) scavenger that can enhance deprotection and catalyze disulfide formation nih.govresearchgate.net.

The choice and concentration of scavengers, along with reaction temperature and time, are critical for optimizing deprotection efficiency while minimizing side reactions and preserving the integrity of the peptide nih.govresearchgate.net. For instance, a common cleavage mixture is TFA/TIS/water (95:2.5:2.5), which is effective for many sequences sigmaaldrich.com. In cases involving cysteine and multiple t-butyl protected residues, the addition of EDT or the use of a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be recommended sigmaaldrich.com.

Mechanistic Insights into Trityl Cation Formation and Reactivity

The acid-mediated deprotection of the S-trityl group proceeds via an acidolysis mechanism that involves the heterolytic cleavage of the C-S bond. This cleavage generates a highly stable triphenylmethyl carbocation (trityl cation, [Ph]₃C⁺) and a free thiol group sigmaaldrich.comresearchgate.net. The trityl cation is a potent electrophile due to its delocalized positive charge across the three phenyl rings researchgate.net.

The generated trityl cation is prone to react with any available nucleophiles present in the reaction mixture. In the context of peptide synthesis, these nucleophiles are often the side chains of amino acids like tryptophan, methionine, and tyrosine sigmaaldrich.com. To prevent such alkylation, scavengers are employed. For example, TIS can donate a hydride ion to the trityl cation, effectively stabilizing it and driving the deprotection equilibrium towards the formation of the free thiol nih.gov. The formation of the trityl cation is a key step in the deprotection process and its reactivity dictates the need for effective scavenging strategies researchgate.net.

Applications of Tritylcysteine in Peptide and Protein Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Tritylcysteine

In SPPS, the trityl group is the most frequently used S-protection for cysteine in the Fmoc/tBu strategy. bachem.com Its stability to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in a polar aprotic solvent) and its lability in the final acidic cleavage from the resin make it an ideal choice for the routine synthesis of peptides containing free thiol groups. bachem.com

The incorporation of cysteine into a growing peptide chain using Fmoc-Cys(Trt)-OH follows standard Fmoc-SPPS protocols. The process involves a repeating cycle of deprotection and coupling steps.

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of piperidine (typically 20%) in a solvent like N,N-dimethylformamide (DMF). du.ac.in

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Coupling: The next amino acid, in this case, Fmoc-Cys(Trt)-OH, is pre-activated with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) and added to the resin to form a new peptide bond.

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the trityl group from cysteine. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). Due to the stability of the trityl cation and the nucleophilicity of the thiol, scavengers such as triisopropylsilane (B1312306) (TIS) and water are crucial components of the cleavage cocktail to prevent the re-attachment of the trityl group to the cysteine thiol.

| Step | Reagent/Solvent | Purpose |

| Swelling | DMF or DCM | Prepares the resin for synthesis by solvating the polymer matrix. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the temporary N-terminal Fmoc protecting group. |

| Coupling | Fmoc-Cys(Trt)-OH, Coupling Reagent (e.g., HCTU), Base (e.g., DIPEA) in DMF | Forms the peptide bond between the free amine and the incoming amino acid. |

| Final Cleavage | TFA / Scavengers (e.g., TIS, Water, EDT) | Cleaves the peptide from the resin and removes side-chain protecting groups, including Trityl. |

Trityl-type resins, such as 2-chlorotrityl chloride (2-CTC) resin, are highly acid-sensitive solid supports that are particularly valuable in Fmoc-SPPS. iris-biotech.deiris-biotech.de They allow for the synthesis of protected peptide fragments because the peptide can be cleaved from the resin under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane (B109758) (DCM) or with hexafluoroisopropanol (HFIP)) that leave the side-chain protecting groups, including S-trityl on cysteine, intact. iris-biotech.deiris-biotech.de

A key application involving cysteine is the side-chain anchoring of an Fmoc-protected C-terminal cysteine ester to a trityl-based resin. nih.govnih.gov In this strategy, the free thiol of an Fmoc-Cys-OR derivative is attached directly to the trityl resin, forming a thioether bond. nih.gov The peptide chain is then elongated from the N-terminus of this anchored cysteine using standard Fmoc-SPPS. nih.govnih.gov This approach is advantageous for preparing peptides with C-terminal cysteine esters, which are important in studying biological processes like protein prenylation. nih.govacs.org

| Resin Type | Key Feature | Cleavage Condition for Protected Fragments | Primary Application |

| 2-Chlorotrityl (2-CTC) Resin | Highly acid-labile; suppresses diketopiperazine formation. | 1-2% TFA in DCM; Acetic Acid; HFIP. iris-biotech.deiris-biotech.de | Synthesis of fully protected peptide fragments and peptide acids. iris-biotech.deuci.edu |

| NovaSyn® TGT Resins | PEG-grafted polystyrene support with a trityl linker. | Mild acidic conditions. | Improved solvation properties for synthesis of complex peptides. |

| NovaPEG Trityl Resins | Pure PEG-based support with a trityl linker. | Mild acidic conditions. | Suitable for challenging sequences and on-resin manipulations. |

The synthesis of peptides containing multiple cysteine residues (polycysteine peptides) presents significant challenges, primarily related to peptide aggregation. mblintl.com The presence of multiple bulky and hydrophobic trityl protecting groups can exacerbate this issue, leading to poor solvation of the growing peptide chain, incomplete reactions, and low synthesis yields. nih.gov

Solvent choice is critical to overcoming these challenges. While DMF is the most common solvent for SPPS, N-Methylpyrrolidinone (NMP) is often used as an alternative due to its superior solvating properties. NMP can more effectively disrupt the intermolecular hydrogen bonds that lead to the formation of secondary structures and aggregation, thereby improving the efficiency of both the coupling and deprotection steps for "difficult sequences". researchgate.net Optimizing reaction conditions, such as using microwave-assisted synthesis to increase reaction kinetics, can also help mitigate aggregation issues in polycysteine peptide synthesis. mblintl.comresearchgate.net

Trityl-type resins are exceptionally well-suited for the synthesis of peptides with a C-terminal carboxylic acid. uci.educhemimpex.com When a peptide is assembled on a support like a 2-chlorotrityl resin, the final cleavage with a standard TFA cocktail not only removes the side-chain protecting groups but also cleaves the ester linkage to the resin, yielding the free peptide acid. iris-biotech.denih.gov

An alternative method involves the side-chain anchoring of Fmoc-Cys-OH to a trityl resin. nih.gov This strategy offers protection against racemization of the C-terminal residue, which can sometimes occur during synthesis on other resin types. nih.gov The final acidolytic cleavage releases the peptide with a native C-terminal cysteine acid. This approach has been successfully used to synthesize bioactive peptides like the a-factor (B1252094) from Saccharomyces cerevisiae. nih.govacs.org

Native Chemical Ligation (NCL) and this compound

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide segments. wikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.org

The role of this compound in NCL is that of a protected precursor. The NCL reaction mechanism requires a free, nucleophilic thiol group on the N-terminal cysteine of one of the peptide fragments. wikipedia.orgscispace.com During the SPPS of this fragment, the cysteine residue is protected as Fmoc-Cys(Trt)-OH to prevent side reactions.

Before the ligation reaction can occur, the trityl group must be removed. This is accomplished during the final cleavage and deprotection of the peptide from the solid-phase resin using a TFA-based cocktail. This step yields the unprotected peptide fragment with the crucial N-terminal cysteine bearing a free sulfhydryl group. scispace.com This deprotected peptide is then ready to be used in the NCL reaction, where its free thiol will attack the C-terminal thioester of the other peptide fragment, initiating the ligation cascade that results in the formation of a native peptide bond at the ligation site. wikipedia.orgresearchgate.net Therefore, the trityl group is an essential temporary mask, ensuring the integrity of the cysteine thiol during synthesis, which is then removed to enable the chemoselective ligation chemistry. nih.gov

Strategies for Multiple Disulfide Bond Formation in Peptides

The regioselective formation of multiple disulfide bonds is a critical challenge in the chemical synthesis of complex cysteine-rich peptides and proteins, as these bonds are essential for their structural integrity and biological function. researchgate.netbachem.com this compound, with its acid-labile trityl (Trt) protecting group, plays a pivotal role in strategies designed to control the precise pairing of cysteine residues. researchgate.net The trityl group is typically removed during the final trifluoroacetic acid (TFA) cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS), leaving the cysteine thiol free for oxidation. bachem.com

One common strategy involves the use of orthogonal protecting groups for different pairs of cysteines. In this approach, a combination of protecting groups with different chemical labilities is used, allowing for their sequential removal and the stepwise formation of disulfide bonds. researchgate.net For instance, the trityl group can be used in conjunction with other groups like acetamidomethyl (Acm) and tert-butyl (tBu). researchgate.net The Trt groups are removed with TFA, allowing the first disulfide bond to form, while the Acm groups remain intact. Subsequently, the Acm groups can be removed under different conditions (e.g., using iodine or palladium complexes) to form the second disulfide bond. researchgate.netnih.govrockefeller.edu

A hybrid two-step approach has been successfully employed for the synthesis of peptides with three disulfide bridges. In this method, four of the six cysteines are protected with trityl groups, and the remaining two are protected with Acm groups. rockefeller.edu The first step involves TFA cleavage, which simultaneously removes the Trt groups, allowing for the formation of two disulfide bonds from the four free thiols. In the second step, the Acm groups are removed to form the final disulfide bridge. rockefeller.edu The selection of which cysteine pair to protect with the Acm group is crucial for achieving the desired disulfide connectivity in high yield. rockefeller.edu

Post-synthetic S-tritylation is another effective strategy. This method involves the tritylation of free sulfhydryl groups in a fully deprotected peptide, which can facilitate the regioselective formation of disulfide bonds when used with other protecting groups like tert-butylthio (StBu). researchgate.netnih.gov This combination allows for reliable synthesis of multi-cystine peptides. researchgate.netnih.gov

| Strategy | Cysteine Protecting Groups | Deprotection/Oxidation Steps | Application Example |

| Orthogonal Protection | Trityl (Trt), Acetamidomethyl (Acm), tert-butyl (tBu) | 1. TFA cleavage (removes Trt). 2. Oxidation to form first disulfide bond. 3. Iodine or PdCl₂ treatment (removes Acm). 4. Oxidation to form second disulfide bond. | Synthesis of α-conotoxin SI nih.gov |

| Hybrid Two-Step | Trityl (Trt) and Acetamidomethyl (Acm) | 1. TFA cleavage (removes Trt), followed by oxidation to form two disulfide bonds. 2. Iodine treatment (removes Acm), followed by oxidation to form the third disulfide bond. | Synthesis of C-terminal EGF-like domain of human blood coagulation factor IX rockefeller.edu |

| Post-Synthetic S-Tritylation | Trityl (Trt) and tert-butylthio (StBu) | 1. Postsynthetic S-tritylation of free thiols. 2. Selective removal of StBu group and subsequent disulfide formation. | Regioselective synthesis of multicystine peptides researchgate.netnih.gov |

Integration with Expressed Protein Ligation (EPL)

Expressed protein ligation (EPL) is a powerful semisynthetic method that joins a recombinant protein C-terminal thioester with a synthetic peptide containing an N-terminal cysteine. escholarship.orgnih.gov This technique allows for the site-specific incorporation of modifications into large proteins that are difficult to access by total chemical synthesis. nih.gov The key reaction, native chemical ligation (NCL), involves the chemoselective reaction between the C-terminal thioester and the N-terminal cysteine of another peptide segment, forming a native peptide bond at the ligation site. nih.govresearchgate.net

The synthetic peptide fragment used in EPL often requires the incorporation of protected cysteine residues within its sequence, especially if the final protein product contains multiple disulfide bonds. This compound is a suitable derivative for this purpose due to its compatibility with standard Fmoc-SPPS protocols used to generate the synthetic peptide fragment. bachem.com The trityl protecting group remains stable during the synthesis and can be selectively removed after the ligation step to facilitate the correct folding and disulfide bond formation of the full-length semisynthetic protein.

While the core EPL reaction requires a cysteine at the ligation junction, the use of this compound is primarily for cysteine residues located elsewhere in the synthetic peptide sequence that will form structural disulfide bonds in the final folded protein. escholarship.org The generation of the required N-terminal cysteine on the synthetic peptide for the ligation reaction itself is achieved by using a cysteine derivative with its alpha-amino group protected (e.g., Fmoc-Cys(Trt)-OH) as the N-terminal residue during SPPS. The trityl group on this N-terminal cysteine is then removed along with other acid-labile side-chain protecting groups during the final cleavage and deprotection step, yielding the ligation-ready peptide with a free N-terminal cysteine.

Challenges and Advances in NCL with this compound

Native chemical ligation (NCL) has revolutionized the synthesis of proteins by allowing the assembly of smaller, unprotected peptide segments. nih.gov A standard NCL reaction requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. bachem.comnih.gov While this compound is not directly involved at the ligation junction (which requires a free thiol), it is extensively used to protect other cysteine residues within the peptide segments. A significant challenge in NCL-based protein synthesis is the poor solubility of protected peptide segments, which can hinder the ligation reaction. chemrxiv.orgrsc.org Peptide segments containing multiple hydrophobic residues, including trityl-protected cysteines, can be prone to aggregation in the aqueous ligation buffers. chemrxiv.org

To overcome these solubility issues, various strategies have been developed. One common approach is the temporary attachment of solubilizing tags to the peptide segments. chemrxiv.orgrsc.org These tags can be designed to be cleaved off during or after the ligation reaction. While often applied to the thioester segment, recent advances have generalized this approach for N-terminal cysteinyl segments as well. chemrxiv.orgrsc.org

Another challenge relates to the ligation at sterically hindered junctions (e.g., valine or isoleucine preceding the N-terminal cysteine). These ligations can be slow and inefficient. nih.govsquarespace.com While this is a general challenge for NCL, the presence of bulky trityl groups elsewhere in the peptide can contribute to conformational constraints that may further impede the reaction. Advances to address this include the development of ligation auxiliaries and the use of selenium chemistry, which can enhance ligation efficiency at difficult junctions. nih.govsquarespace.comnih.gov For instance, substituting the thiol of the N-terminal cysteine with a more nucleophilic selenocysteine (B57510) can increase ligation rates. nih.govsquarespace.com

Synthesis of Modified Peptides and Proteins

Incorporation of this compound into Complex Peptide Architectures (e.g., Macrocyclic Peptides, Bicyclic Peptides)

This compound is a key building block in the synthesis of complex peptide architectures such as macrocyclic and bicyclic peptides. researchgate.net These constrained structures often exhibit enhanced stability, binding affinity, and selectivity compared to their linear counterparts, making them attractive for drug discovery. nih.govmarquette.edumerck.com

Macrocyclic Peptides: Macrocyclization significantly improves the pharmacological properties of peptides by reducing conformational flexibility and increasing resistance to proteolytic degradation. nih.govnih.gov this compound can be incorporated into linear peptide precursors, and after cleavage from the resin and removal of the trityl group, the resulting free thiol can be used for cyclization. This is commonly achieved through the formation of a disulfide bridge with another cysteine residue within the peptide sequence. cpcscientific.com This head-to-sidechain, sidechain-to-sidechain, or tail-to-sidechain cyclization strategy is a robust method for creating macrocyclic peptides. cpcscientific.com

Bicyclic Peptides: Bicyclic peptides, containing two loops, offer even greater conformational rigidity and target-binding capabilities. marquette.edurhhz.net The synthesis of bicyclic peptides often relies on the strategic placement of multiple cysteine residues with orthogonal protecting groups. This compound is frequently used to protect one or more pairs of cysteines. For example, in the synthesis of a bicyclic peptide with three disulfide bridges, a combination of trityl, Acm, and another protecting group could be used to direct the stepwise and regioselective formation of the disulfide bonds that define the bicyclic structure. researchgate.net Another approach involves using a trifunctional chemical scaffold that reacts with three cysteine residues within a linear peptide to form the bicyclic structure. bicycletherapeutics.com In this method, Fmoc-Cys(Trt)-OH is used during SPPS to introduce the cysteine residues, and the trityl groups are removed before the cyclization reaction with the scaffold. bicycletherapeutics.com

| Peptide Architecture | Role of this compound | Cyclization Method | Key Advantage |

| Macrocyclic Peptide | Precursor for free thiol after deprotection | Intramolecular disulfide bond formation | Increased stability and reduced flexibility nih.govcpcscientific.com |

| Bicyclic Peptide | Protection of cysteine residues for regioselective disulfide formation | Stepwise disulfide bond formation using orthogonal protecting groups or reaction with a chemical scaffold | High conformational constraint, leading to enhanced target affinity and specificity bicycletherapeutics.comnih.gov |

Preparation of Cysteine-Rich Peptide Libraries

Cysteine-rich peptides are of significant interest due to their diverse biological activities and their use as scaffolds in drug discovery. nih.gov The creation of one-bead-one-compound (OBOC) libraries of cysteine-rich peptides is a powerful tool for identifying ligands for various biological targets. nih.govacs.org The synthesis of such libraries presents challenges, as cysteine can cause problems during synthesis, screening, and sequencing. nih.gov

The use of this compound, specifically Fmoc-Cys(Trt)-OH, has been shown to be highly effective for the synthesis of cysteine-rich peptide libraries, particularly when using N-methylpyrrolidinone (NMP) as the solvent. acs.org The trityl group is stable during the Fmoc-SPPS cycles but is readily cleaved under standard acidic conditions, which is advantageous compared to other protecting groups like Acm. The removal of Acm groups often requires mercuric acetate, which is toxic and can be difficult to remove completely from cysteine-rich peptides, potentially leading to side reactions like beta-elimination. acs.org

In the construction of a cysteine-rich decapeptide library, the resin can be biased towards cysteine by coupling a portion of it to Fmoc-Cys(Trt)-OH during each coupling round. nih.govacs.org This strategy allows for the creation of a highly diverse library where cysteine residues are prevalent. Following synthesis and screening, the peptides can be cleaved from the beads for sequence analysis by mass spectrometry. nih.gov The robust nature of the trityl protecting group strategy facilitates the successful synthesis and subsequent analysis of these complex peptide libraries. nih.govacs.org

Advanced Analytical Techniques for Tritylcysteine Research

Other Advanced Techniques

Crystallographic Studies of Tritylcysteine-derived Compounds

X-ray crystallography remains a cornerstone for determining the precise three-dimensional arrangement of atoms within a crystal lattice, offering unparalleled detail about molecular structure, bonding, and intermolecular interactions. Studies involving this compound and its derivatives have leveraged this technique to elucidate their solid-state architecture. For instance, research on rhenium(V) oxo complexes incorporating an N-[N-(3-diphenylphosphinopropionyl)glycyl]-S-tritylcysteine methyl ester ligand has provided detailed crystallographic data for specific isomers. One such study characterized a syn isomer, revealing its crystalline structure within the triclinic space group P1. The precise unit cell parameters and molecular packing offer fundamental insights into how these complex molecules arrange themselves in the solid state, which can influence their bulk properties and reactivity. While specific crystallographic data for this compound itself is not extensively detailed in the provided snippets, its related studies and those of its derivatives underscore the importance of this technique in defining molecular conformation and intermolecular forces nih.govscispace.comunipd.it.

Mechanistic and Theoretical Studies of Tritylcysteine Reactivity

Computational Approaches to Reactivity and Conformation

Molecular Modeling and Simulations for Conformational Analysis

Molecular modeling and simulations are indispensable tools for dissecting the conformational landscape of molecules like Tritylcysteine. These techniques allow researchers to explore the various spatial arrangements a molecule can adopt and to identify the most stable or energetically favorable conformations. Such analyses are critical for understanding how a molecule interacts with its environment, including biological targets or other chemical species.

Molecular dynamics (MD) simulations, for instance, provide a time-dependent view of molecular motion, allowing for the sampling of conformational space. By simulating the movement of atoms over time, researchers can observe how this compound and its derivatives flex and change shape. Parameters such as the radius of gyration (Rg), which measures the compactness of a molecule, and long-range interaction distances between different parts of the molecule are commonly analyzed nih.govmolsis.co.jpmun.ca. These simulations can be performed under various conditions, including explicit solvent models, to capture the influence of the surrounding medium on molecular conformation nih.govmun.ca. Software environments like the Molecular Operating Environment (MOE) integrate various simulation engines and analysis tools, facilitating comprehensive conformational studies molsis.co.jp. Techniques such as replica-exchange molecular dynamics and clustering analysis are employed to efficiently sample diverse conformational states and identify the most probable ones mun.ca.

| Simulation Technique | Analyzed Parameter/Goal | Relevant Context/Software | Source |

| Molecular Dynamics (MD) | Conformational sampling, temporal behavior, flexibility | Explicit/Implicit Solvent | nih.govmolsis.co.jpmun.ca |

| Radius of Gyration (Rg) | Molecular compactness, folding tendency | MD Trajectories | nih.gov |

| Long-range Interaction Distances | Internal molecular interactions, structural stability | MD Trajectories | nih.gov |

| Conformational Search | Identification of low-energy conformations | Various Algorithms | molsis.co.jpmun.ca |

| Ramachandran Plots | Analysis of amino acid residue dihedral angles, secondary structure | Peptide Analysis | nih.gov |

Density Functional Theory (DFT) and Ab-initio Methods in Predicting Properties and Mechanisms

Density Functional Theory (DFT) and ab initio methods represent powerful computational quantum mechanical approaches used to investigate the electronic structure and predict the properties of atoms, molecules, and materials wikipedia.orgukm.myresearchgate.net. These methods are grounded in fundamental physical principles and aim to solve the many-electron problem by focusing on the electron density. DFT, in particular, has become a cornerstone in quantum chemistry due to its favorable balance between computational cost and accuracy for a wide range of properties wikipedia.orgmdpi.com.

These theoretical frameworks are instrumental in understanding the reactivity of this compound by enabling the prediction of its electronic distribution, molecular orbitals, and energy profiles. By calculating the ground-state energy and electron density, DFT can elucidate the nature of chemical bonds and the distribution of charge within the molecule. Ab initio methods, which are calculations performed from first principles without empirical parameters, provide a rigorous quantum mechanical treatment wikipedia.orgukm.my. Together, these methods can predict various molecular properties, including geometries, ionization energies, and electron affinities, which are foundational to understanding chemical behavior mdpi.com.

In the context of reaction mechanisms, DFT and ab initio calculations can model the electronic changes that occur during a chemical transformation, helping to identify reactive sites and predict reaction rates. While DFT excels at describing ground-state properties, its accuracy in predicting certain phenomena, such as intermolecular interactions (like van der Waals forces), charge transfer excitations, and especially transition states, can be dependent on the chosen functional approximations wikipedia.orgmdpi.com. Nevertheless, these methods are widely applied to investigate reaction pathways and design molecules with specific chemical properties ukm.my.

| Computational Method | Primary Application in this compound Studies | Key Concepts/Outputs | Source |

| DFT | Predicting electronic structure, molecular properties, reaction mechanisms | Electron density, functionals, Kohn-Sham equations, total energy, molecular geometry | wikipedia.orgukm.mymdpi.com |

| Ab Initio Methods | Rigorous quantum mechanical calculations, electronic structure, properties | Wave function, basis sets, electron correlation (e.g., Hartree-Fock, coupled-cluster) | wikipedia.orgukm.myresearchgate.net |

| Molecular Modeling | Conformational analysis, interaction studies | Force fields, energy minimization, molecular dynamics | molsis.co.jpmun.ca |

Analysis of Reaction Pathways and Transition States

The detailed understanding of chemical reactivity often hinges on the ability to map out reaction pathways and identify transition states – the highest energy points along the minimum energy path between reactants and products fossee.inims.ac.jp. These transient, high-energy configurations are crucial for determining reaction kinetics and elucidating reaction mechanisms. Computational chemistry plays a vital role in locating and characterizing these elusive states, which are typically too short-lived for direct experimental observation.

Methods such as the Intrinsic Reaction Coordinate (IRC) trace the minimum energy path connecting a transition state to its corresponding reactant and product minima fossee.in. The Nudged Elastic Band (NEB) method is another widely used technique for finding these pathways and transition states by optimizing a series of images along the reaction coordinate ims.ac.jp. DFT and ab initio calculations are employed to determine the energy profiles of these pathways, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed fossee.in.

While specific detailed reaction pathway analyses for this compound itself are not extensively detailed in the provided literature snippets, studies on related systems involving similar functional groups, such as S-N acyl transfer in peptides, have employed computational investigations to analyze transition states and intermediates. These studies have identified that bicyclic intermediates and transition states can possess relatively low energy barriers, sometimes in the range of 10-15 kcal mol⁻¹ above the starting material, and that specific electronic interactions, such as n→π* interactions, can play a role in stabilizing these transition states researchgate.net. Such insights are transferable to understanding the potential reactivity of the trityl moiety in this compound under various chemical conditions. Computational studies also highlight that DFT methods may face challenges in accurately describing transition states and certain intermolecular interactions wikipedia.org.

Compound List:

this compound (S-trityl-L-cysteine, STLC)

Future Directions and Emerging Research Areas for Tritylcysteine

Development of Novel Tritylcysteine Derivatives

The ongoing development of this compound derivatives aims to enhance its utility in complex synthetic pathways and expand its role in the creation of molecules with significant biological activity.

Designed Analogs with Enhanced Synthetic Utility

Researchers are actively designing and synthesizing this compound analogs with modified trityl groups or altered cysteine backbones to improve their performance in chemical synthesis. These modifications focus on achieving better solubility, increased stability under specific reaction conditions, or more precise control over the deprotection of the trityl group, enabling orthogonal protection strategies. For instance, the introduction of electron-withdrawing or electron-donating substituents on the phenyl rings of the trityl group can modulate its acid lability, allowing for finer tuning of deprotection conditions. Furthermore, the development of this compound derivatives with different protecting groups on the amino or carboxyl functionalities can facilitate their use in solid-phase peptide synthesis (SPPS) and other complex multi-step reactions, ensuring higher yields and purer products. smolecule.com

This compound in the Development of New Bioactive Molecules

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of bioactive molecules, including peptides, peptidomimetics, and small molecule therapeutics. Its protected thiol group is essential for preventing unwanted side reactions during peptide chain elongation, thereby enabling the synthesis of complex peptides and proteins with high fidelity. guidechem.com Research has demonstrated its utility in the synthesis of cysteine protease inhibitors and other drug candidates where the precise placement and controlled deprotection of a thiol group are critical. guidechem.comgoogle.com For example, derivatives of this compound have been investigated for their potential as antileukemic agents and modulators of cell surface properties, highlighting its role in medicinal chemistry and drug discovery. google.com The incorporation of this compound into peptide-based drug conjugates and peptidomimetics offers a strategic approach to improve their pharmacokinetic profiles and target specificity. guidechem.comresearchgate.net

Sustainability and Green Chemistry in this compound Synthesis

The drive towards more environmentally conscious chemical processes is influencing the synthesis and application of this compound, with a focus on green chemistry principles.

Exploration of Environmentally Friendly Solvents and Reagents

Efforts are underway to replace traditional, often hazardous, organic solvents and reagents used in this compound synthesis and reactions with more sustainable alternatives. This includes investigating the use of greener solvents such as ionic liquids, supercritical fluids, or even water-based systems where feasible. The development of milder reagents for tritylation and deprotection is also a key area, aiming to reduce waste generation and improve atom economy. For example, exploring catalytic methods that minimize the use of stoichiometric reagents or developing alternative protecting group strategies that are more benign are active research areas. researchgate.net

Sustainable Catalytic Methods

The application of catalytic methods for the synthesis and manipulation of this compound is being explored to enhance efficiency and reduce environmental impact. This includes the development of recyclable catalysts, such as heterogeneous catalysts or organocatalysts, that can facilitate the tritylation of cysteine or subsequent reactions involving this compound derivatives. Such approaches aim to improve reaction rates, increase selectivity, and simplify product purification, aligning with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

Advanced Applications in Bioconjugation and Material Science

This compound is finding increasing utility in advanced bioconjugation strategies and the development of novel materials due to the facile cleavage of its trityl protecting group, which liberates a reactive thiol for further functionalization.

In bioconjugation, the ability to selectively deprotect the thiol group of this compound under mild acidic conditions makes it an excellent handle for attaching biomolecules, such as peptides and proteins, to surfaces, nanoparticles, or other molecular entities. smolecule.com This is crucial for creating targeted drug delivery systems, diagnostic probes, and advanced biomaterials. For instance, this compound derivatives have been incorporated into peptide-ligands for radiolabeling and imaging agents, demonstrating their potential in medical diagnostics. researchgate.net

In material science, the unique structure of this compound, combining hydrophobic (trityl) and hydrophilic (cysteine) moieties, offers opportunities for designing functional materials. It can be used in surface modification, for example, to create surfaces with specific binding properties or to anchor biomolecules. smolecule.com Furthermore, this compound derivatives can be incorporated into polymers or self-assembling systems, leading to the development of novel hydrogels, nanoparticles, or responsive materials with applications in drug delivery, tissue engineering, and sensing. acs.org The controlled release of thiol groups from this compound-containing materials can also be exploited for triggered assembly or disassembly of nanostructures.

High-Throughput Screening (HTS) in this compound Research

High-throughput screening (HTS) is a powerful approach for rapidly testing a large number of compounds or reaction conditions to identify optimal parameters or discover new molecules and reactions nih.govscienceintheclassroom.orgdrugtargetreview.comsigmaaldrich.com. While direct HTS of this compound itself might be less common, HTS methodologies are crucial for:

Discovery of New Reactions: HTS platforms can be employed to discover novel chemical transformations involving protected amino acids like this compound or its derivatives, accelerating the development of new synthetic tools nih.govscienceintheclassroom.org.

Optimization of Synthesis: HTS can be used to rapidly screen various protecting group strategies, coupling reagents, solvents, and reaction conditions for the efficient synthesis of this compound-containing peptides and polymers, optimizing yields and purity sigmaaldrich.comscienceintheclassroom.orgsigmaaldrich.com.

Exploration of Applications: HTS can facilitate the screening of libraries of this compound-based compounds for potential biological activities or material properties, accelerating the discovery of new applications in areas like drug discovery or materials science scienceintheclassroom.orgdrugtargetreview.com.

The development of miniaturized, automated platforms for reaction screening allows for the exploration of vast chemical spaces with minimal material consumption, making HTS a vital component in advancing research involving molecules like this compound nih.govscienceintheclassroom.org.

Automation in Synthetic and Analytical Processes

Automation is transforming chemical synthesis and analysis by increasing efficiency, reproducibility, and throughput while reducing manual labor and potential errors americanpharmaceuticalreview.comiajps.comnih.govlibretexts.orgsynthiaonline.comspringernature.comaoliutech.com. The integration of automation in this compound research can manifest in several ways:

Automated Peptide Synthesis: Solid-phase peptide synthesizers are inherently automated systems that can incorporate protected amino acids like this compound efficiently. Further advancements in robotic systems can automate the entire process from synthesis to purification and analysis of peptides containing this compound sigmaaldrich.comamericanpharmaceuticalreview.comiajps.com.

Automated Polymer Synthesis: The synthesis of polymers utilizing this compound as a monomer can be streamlined through automated polymerization techniques, allowing for precise control over molecular weight, architecture, and functionalization rsc.orgresearchgate.netosaka-u.ac.jp.

Automated Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used for analyzing synthesized compounds. Automated sample preparation and injection systems coupled with these analytical instruments can significantly increase sample throughput and reduce analysis time, crucial for large-scale screening or process optimization americanpharmaceuticalreview.comiajps.comnih.govlibretexts.org.

Streamlined Route Planning: Software tools that integrate with automated synthesis platforms can aid in planning efficient synthetic routes, including those for this compound derivatives, thereby accelerating the discovery and development process synthiaonline.comspringernature.comaoliutech.com.

By leveraging automation, researchers can accelerate the synthesis, characterization, and application discovery of this compound and its derivatives, pushing the boundaries of chemical biology and materials science.

Q & A

Q. How to address batch-to-batch variability in this compound production for reproducible research?

- Methodological Answer :

- Implement Quality-by-Design (QbD) principles: define critical process parameters (CPPs) for synthesis.

- Use Design of Experiments (DoE) to optimize reaction yield/purity.

- Document batch records with lot-specific analytical certificates (e.g., HPLC chromatograms, HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.